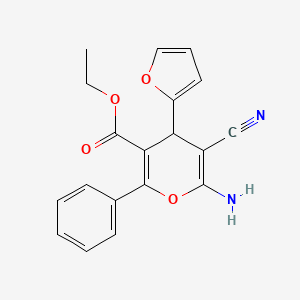

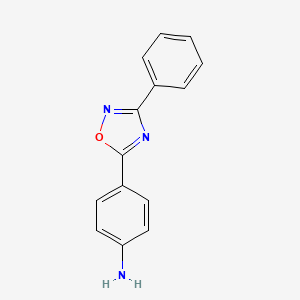

![molecular formula C20H21NO8 B2586594 [(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 3,4,5-trimethoxybenzoate CAS No. 479356-89-3](/img/structure/B2586594.png)

[(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 3,4,5-trimethoxybenzoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a complex organic molecule that contains a 2,3-dihydro-1,4-benzodioxin-6-yl group, a carbamoyl group, and a 3,4,5-trimethoxybenzoate group . These groups are common in many biologically active compounds and pharmaceuticals .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized through reactions involving 1,4-benzodioxane-6-amine and various sulfonyl chlorides in aqueous alkaline media . The resulting products were then treated with different alkyl/aralkyl halides in N,N-dimethylformamide (DMF) and lithium hydride (LiH) as a base .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The 2,3-dihydro-1,4-benzodioxin-6-yl group, for instance, is a cyclic structure with two oxygen atoms in the ring . The carbamoyl group (-CONH2) and the 3,4,5-trimethoxybenzoate group would add further complexity .

Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its various functional groups. For instance, the benzodioxin group could potentially undergo reactions with electrophiles, while the carbamoyl group could participate in reactions with nucleophiles .

科学研究应用

Enzymatic Synthesis

The chiral motifs of 2,3-dihydro-1,4 benzodioxane are extensively utilized in diverse medicinal substances and bioactive natural compounds . The efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B has been reported . This research may provide us with a new strategy for enzyme evolution .

Therapeutic Agents

Notable examples of therapeutic agents that utilize 2,3-dihydro-1,4 benzodioxane motifs include prosympal, dibozane, piperoxan, and doxazosin . These compounds exhibit significant biological activities .

Antihypertensive Properties

Several 1,4-benzodioxanes have displayed intriguing characteristics as α- or β-blocking agents, exhibiting antihypertensive properties .

Serotonin Receptor Affinity

Some of these compounds have shown affinities towards serotonin receptors involved in schizophrenia, headaches, and nervous breakdowns .

Alzheimer’s Disease Treatment

The synthesis of new sulfonamides and their N-substituted derivatives as possible agents for treating Alzheimer’s disease has been reported . The inhibition activity of synthesized molecules was studied so as to assess their possible therapeutic effect on this disease .

Antibacterial Agent

This molecule was found to be the best antibacterial agent against B. subtilis (60.04% bacterial biofilm growth inhibition) and second most-active against E. coli (60.04%) .

未来方向

作用机制

Target of Action

The primary targets of [(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 3,4,5-trimethoxybenzoate are cholinesterase enzymes . These enzymes play a crucial role in the nervous system, where they are responsible for breaking down acetylcholine, a key neurotransmitter .

Mode of Action

[(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 3,4,5-trimethoxybenzoate interacts with its targets, the cholinesterase enzymes, by inhibiting their activity . This inhibition results in an increase in the concentration of acetylcholine in the nervous system .

Biochemical Pathways

The action of [(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 3,4,5-trimethoxybenzoate affects the cholinergic pathway . By inhibiting cholinesterase enzymes, it prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter . This can have downstream effects on various neurological processes, including memory and muscle control .

Pharmacokinetics

Similar compounds are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties can impact the bioavailability of the compound, determining how much of the administered dose is able to reach its target sites in the body .

Result of Action

The molecular and cellular effects of [(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 3,4,5-trimethoxybenzoate’s action include an increase in the concentration of acetylcholine in the nervous system . This can lead to enhanced neurotransmission, potentially improving memory and muscle control .

Action Environment

The action, efficacy, and stability of [(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 3,4,5-trimethoxybenzoate can be influenced by various environmental factorsFor instance, the synthesis of similar compounds has been carried out under specific pH conditions , suggesting that the compound’s activity might also be pH-dependent

属性

IUPAC Name |

[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 3,4,5-trimethoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO8/c1-24-16-8-12(9-17(25-2)19(16)26-3)20(23)29-11-18(22)21-13-4-5-14-15(10-13)28-7-6-27-14/h4-5,8-10H,6-7,11H2,1-3H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLKDKDUSCZUTGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)OCC(=O)NC2=CC3=C(C=C2)OCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 3,4,5-trimethoxybenzoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-([1,1'-biphenyl]-4-yl)acetamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide](/img/structure/B2586513.png)

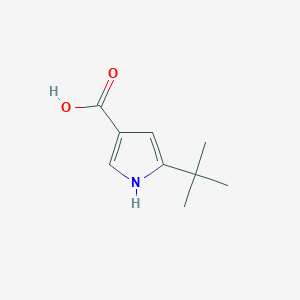

![2-{[(4-acetylphenyl)amino]methyl}-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B2586523.png)

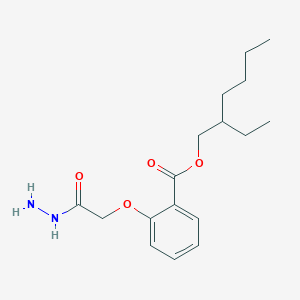

![N-[(4-Methylphenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2586524.png)

![4-Methylsulfonyl-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzothiazole](/img/structure/B2586528.png)

![N-(5-chloro-2-methylphenyl)-2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2586529.png)

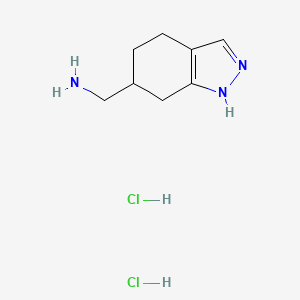

![[3-(1,2,4-Triazol-1-yl)cyclobutyl]methanamine;dihydrochloride](/img/structure/B2586530.png)